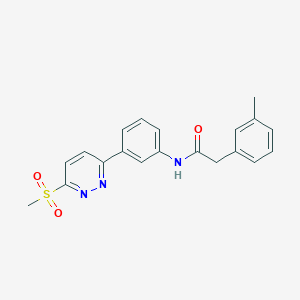
N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)benzamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of pyridazinone derivatives, which have been found to exhibit a range of biological activities.
Scientific Research Applications
Anti-Tubercular Agent
Compounds with structural similarities to the one have been explored for their potential as anti-tubercular agents. For instance, derivatives of N-(pyridin-3-yl)benzamide have been designed, synthesized, and evaluated for their activity against Mycobacterium tuberculosis . The presence of the pyridinyl group, as seen in our compound of interest, suggests that it could be a candidate for further investigation in the treatment of tuberculosis.
Antiviral Activity
The pyridazinyl and pyridinyl moieties present in the compound are often associated with antiviral properties. Research on similar structures has shown that certain derivatives can exhibit significant antiviral activity . This implies that our compound could be studied for its efficacy against various viral infections, potentially contributing to the development of new antiviral drugs.
Cytotoxicity Studies
The evaluation of cytotoxicity is crucial in drug development to ensure that compounds are not toxic to human cells. Given the non-toxic nature of related compounds to human embryonic kidney (HEK-293) cells, our compound may also be non-toxic and suitable for further development .
Molecular Docking Studies
Molecular docking studies are performed to predict the interaction between a drug candidate and its target protein. Compounds with a similar structure have been subjected to docking studies to reveal their suitability for further development . Our compound could be used in molecular docking simulations to predict its binding affinity and selectivity towards biological targets.
Biological Potential of Indole Derivatives
Although our compound does not contain an indole moiety, the methodology used to explore the biological potential of indole derivatives could be applied to it. Indole derivatives exhibit a wide range of biological activities, and a similar comprehensive approach could uncover various pharmacological activities of our compound .
Design and Synthesis of Novel Derivatives
The compound’s structure allows for the possibility of creating novel derivatives with enhanced or targeted therapeutic properties. The design and synthesis of such derivatives could lead to the discovery of potent agents with specific pharmacological activities .
properties
IUPAC Name |
N-[2-(6-oxo-3-pyridin-3-ylpyridazin-1-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O2/c23-17-9-8-16(15-7-4-10-19-13-15)21-22(17)12-11-20-18(24)14-5-2-1-3-6-14/h1-10,13H,11-12H2,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBIRMPVBFATRRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCCN2C(=O)C=CC(=N2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-(Fluoromethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid](/img/structure/B2959825.png)
![N'-[(1E)-{2-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}methylidene]pyridine-3-carbohydrazide](/img/structure/B2959827.png)

![2-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4(2H)-one](/img/structure/B2959829.png)
![(E)-ethyl 7-methyl-2-((5-methylfuran-2-yl)methylene)-3-oxo-5-(p-tolyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2959831.png)
![N-(2-fluorophenyl)-2-[(3Z)-2-oxo-3-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B2959832.png)

![Ethyl 2-(5-nitrobenzo[b]thiophene-2-carboxamido)-4-phenylthiazole-5-carboxylate](/img/structure/B2959837.png)
![2-[6-chloro-3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2959838.png)
![N-(8H-indeno[1,2-d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2959840.png)
